7-Methyl-DL-tryptophan is an amino acid derivative and a structural analog of tryptophan, characterized by the addition of a methyl group at the 7-position of the indole ring. Its molecular formula is and it has a molecular weight of approximately 218.25 g/mol . This compound plays a significant role as a precursor in the biosynthesis of various non-ribosomal peptide antibiotics and is involved in several biochemical pathways, including those leading to serotonin synthesis .
7-Methyl-DL-tryptophan is not a naturally occurring amino acid and is not known to have a specific biological role. However, its structural similarity to tryptophan makes it a valuable research tool. The presence of the methyl group can affect its interaction with enzymes and receptors compared to tryptophan []. This allows researchers to study the impact of specific functional groups on these interactions.
7-Methyl-DL-tryptophan exhibits notable biological activities:
Several methods exist for synthesizing 7-Methyl-DL-tryptophan:
7-Methyl-DL-tryptophan has several applications:
Studies on 7-Methyl-DL-tryptophan have focused on its interactions with various biological systems:
Several compounds are structurally or functionally similar to 7-Methyl-DL-tryptophan. Here are some notable examples:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
Tryptophan | Basic structure with an indole side chain | Precursor to serotonin and melatonin |
5-Hydroxytryptophan | Hydroxyl group at the 5-position | Direct precursor to serotonin |
1-Methyl-DL-tryptophan | Methyl group at the 1-position | Less studied; potential effects on neurotransmission |
N,N-Dimethyltryptamine | Two methyl groups on the nitrogen atom | Known for psychoactive properties |
Kynurenine | Product of tryptophan metabolism | Involved in neurodegenerative processes |
7-Methyl-DL-tryptophan is unique due to its specific methylation pattern at the 7-position, which influences its biological activity and potential therapeutic applications compared to other derivatives. Its ability to serve as both a precursor for serotonin and as an inhibitor of metabolic pathways distinguishes it from closely related compounds.
7-Methyl-DL-tryptophan represents a structurally modified derivative of the essential amino acid tryptophan, characterized by the addition of a methyl group at the 7-position of the indole ring system. The compound is formally designated as 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, reflecting its fundamental structural architecture. The systematic nomenclature encompasses several recognized identifiers, including the Chemical Abstracts Service (CAS) registry numbers 17332-70-6 for the racemic mixture and 33468-36-9 specifically for the L-enantiomer. Alternative nomenclature includes H-Trp(7-Me)-OH in peptide notation and various commercial designations such as 7-methyltryptophan.
The molecular formula C₁₂H₁₄N₂O₂ defines the compound's atomic composition, yielding a molecular weight of 218.25 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designation provides the complete systematic name: 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, which precisely describes the structural modifications relative to natural tryptophan. The compound maintains the characteristic zwitterionic properties of amino acids, featuring both amino and carboxylic acid functional groups that can exist in ionized states under physiological conditions.
The development of 7-Methyl-DL-tryptophan emerged from extensive research into tryptophan derivatives and their biological activities during the mid-20th century. Early investigations focused on understanding how structural modifications to natural amino acids could influence biological processes and metabolic pathways. The compound was first catalogued in chemical databases in 2005, with subsequent structural and functional characterizations expanding our understanding of its properties. Initial research concentrated on its potential as a building block for peptide synthesis and its role in studying tryptophan metabolism.
Research into methylated tryptophan derivatives gained momentum as scientists recognized their potential applications in pharmaceutical development and biochemical research. The specific interest in 7-position methylation arose from observations that this modification could significantly alter the compound's interactions with biological systems while maintaining structural similarity to natural tryptophan. Early synthetic efforts focused on developing efficient methodologies for producing the compound with high purity and yield, establishing foundational protocols that continue to inform modern synthetic approaches.